神经肽S (大鼠)

描述

Neuropeptide S (rat) is a 20-amino acid modulatory peptide that was identified in 2004. It is named after its conserved N-terminal serine residue. Neuropeptide S is expressed by a limited number of neurons in the brainstem and has been found to play a role in regulating arousal and anxiety. The peptide exerts its effects by binding to the Neuropeptide S receptor, a G-protein-coupled receptor widely distributed throughout the brain .

科学研究应用

Anxiolytic Effects

NPS has been shown to exert strong anxiolytic effects in both rodent models and potential human applications. Research indicates that NPS can facilitate fear extinction and reduce anxiety responses in stressful situations:

- Intranasal Administration : Studies have demonstrated that intranasal application of NPS significantly reduces anxiety levels in rats. For instance, a study confirmed that nasal NPS administration (40 nmol) produced anxiolytic effects comparable to intracerebroventricular (icv) administration . This non-invasive method could be particularly beneficial for future therapeutic applications in humans.

- Mechanism of Action : NPS operates through its receptor (NPSR), which is widely distributed in brain regions associated with anxiety, such as the amygdala. Activation of NPSR leads to alterations in synaptic transmission and plasticity, ultimately influencing anxiety-related behaviors .

Modulation of Arousal and Wakefulness

NPS plays a crucial role in regulating arousal and wakefulness :

- Increased Locomotor Activity : Central administration of NPS has been shown to enhance locomotor activity and promote wakefulness while simultaneously reducing slow-wave sleep and REM sleep in rats . This suggests a potential application for NPS in treating sleep disorders or conditions characterized by excessive daytime sleepiness.

- Behavioral Studies : In behavioral tests, NPS-treated animals exhibited increased exploration and reduced defensive behaviors, indicating a heightened state of arousal .

Memory Enhancement

NPS has demonstrated potential for enhancing memory consolidation :

- Object Recognition Tasks : Research has indicated that icv administration of NPS facilitates object memory consolidation in rats, particularly after a delay period . This effect appears to be context-dependent, suggesting that NPS may enhance memory retention under specific conditions.

- Social vs. Non-Social Memory : Interestingly, while NPS enhances non-social memory tasks, it does not significantly affect social memory or social preference behaviors, indicating a nuanced role for NPS in cognitive functions .

Pain Modulation

Recent studies have highlighted the role of NPS in modulating pain-related behaviors:

- Antinociceptive Effects : NPS has been linked to antinociceptive effects through its action on specific inhibitory circuits within the amygdala. Intracerebroventricular administration of NPS has shown promise in alleviating pain-related affective behaviors . This positions NPS as a potential candidate for developing new analgesic therapies.

- Mechanistic Insights : The activation of NPSR in pain-processing regions suggests that targeting this pathway could lead to innovative approaches for managing chronic pain conditions .

Case Studies and Experimental Findings

| Study | Method | Findings |

|---|---|---|

| Leonard et al., 2008 | ICV Injection | Demonstrated anxiolytic effects; facilitated fear extinction. |

| Xu et al., 2004 | Behavioral Tests | Increased locomotor activity; reduced REM sleep. |

| Ruzza et al., 2012 | Nasal Application | Confirmed anxiolytic effects comparable to ICV administration. |

| Li et al., 2009 | Pain Assessment | Showed antinociceptive properties via central administration. |

作用机制

Target of Action

Neuropeptide S (rat) primarily targets the Neuropeptide S receptor (NPSR) . This receptor is a G protein-coupled receptor (GPCR) that is widely distributed throughout the brain . The NPSR is involved in a variety of physiological effects, including behavior and immune functions .

Mode of Action

Neuropeptide S (rat) acts as an agonist at the NPSR . Upon binding to the NPSR, it stimulates the release of calcium into the neuroplasm, increases cyclic adenosine monophosphate (cAMP) levels, and likely phosphorylates the protein kinase MAPK . This results in the activation of neurons .

Biochemical Pathways

Neuropeptide S (rat) is involved in several biochemical pathways. It is co-localized with other excitatory transmitters such as glutamate, acetylcholine, or corticotropin-releasing factor . Activation of NPSR triggers mobilization of intracellular calcium and stimulation of cAMP synthesis, thereby increasing cellular excitability .

Pharmacokinetics

It is known that npsr couples via gαs and gαq to elevate intracellular camp and calcium, thus it is an excitatory gpcr

Result of Action

Neuropeptide S (rat) has a multidirectional regulatory activity. It is known for its simultaneous anxiolytic and arousal-promoting effect, suggesting an involvement in mood control and vigilance . It has been found to suppress anxiety and appetite, induce wakefulness and hyperactivity, and play a significant role in the extinction of conditioned fear .

Action Environment

The action of Neuropeptide S (rat) can be influenced by various environmental factors. For instance, sleep deprivation can lead to an increase in the transcript levels of Neuropeptide S in certain neuron clusters . Furthermore, the expression of Neuropeptide S and its receptor can be differentially regulated after caffeine or nicotine treatment, indicating complex interactions with adenosine and cholinergic systems .

生化分析

Biochemical Properties

Neuropeptide S (rat) plays a crucial role in biochemical reactions by interacting with its receptor, Neuropeptide S receptor 1 (NPSR1). Upon binding to NPSR1, Neuropeptide S (rat) triggers the mobilization of intracellular calcium ions and stimulates cyclic adenosine monophosphate (cAMP) synthesis, thereby increasing cellular excitability . Neuropeptide S (rat) is co-localized with other excitatory neurotransmitters such as glutamate, acetylcholine, and corticotropin-releasing factor, indicating its role in modulating neurotransmission .

Cellular Effects

Neuropeptide S (rat) exerts significant effects on various cell types and cellular processes. It promotes wakefulness and arousal by suppressing all stages of sleep . Additionally, Neuropeptide S (rat) has anxiolytic-like effects, reducing anxiety in behavioral paradigms that measure fear or responses to novelty . It influences cell signaling pathways by activating NPSR1, leading to increased intracellular calcium levels and cAMP synthesis . Neuropeptide S (rat) also affects gene expression and cellular metabolism by modulating the activity of various transcription factors and metabolic enzymes .

Molecular Mechanism

The molecular mechanism of Neuropeptide S (rat) involves its binding to NPSR1, a GPCR. This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways . Neuropeptide S (rat) binding to NPSR1 results in the activation of G proteins, which subsequently activate adenylate cyclase, increasing cAMP levels . This cascade leads to the mobilization of intracellular calcium ions, further enhancing cellular excitability . Neuropeptide S (rat) also modulates gene expression by influencing the activity of transcription factors such as cAMP response element-binding protein (CREB) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Neuropeptide S (rat) have been observed to change over time. Neuropeptide S (rat) is stable and retains its biological activity for extended periods under controlled conditions . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to Neuropeptide S (rat) has been shown to result in sustained anxiolytic and arousal-promoting effects . Additionally, Neuropeptide S (rat) can undergo degradation by extracellular peptidases, which may influence its long-term effects .

Dosage Effects in Animal Models

The effects of Neuropeptide S (rat) vary with different dosages in animal models. At low doses, Neuropeptide S (rat) exhibits potent anxiolytic and arousal-promoting effects . At higher doses, it can induce hyperactivity and increased locomotor activity . Threshold effects have been observed, where a minimum effective dose is required to elicit significant behavioral changes . Toxic or adverse effects at high doses include increased anxiety and stress responses .

Metabolic Pathways

Neuropeptide S (rat) is involved in various metabolic pathways, primarily through its interaction with NPSR1. Activation of NPSR1 by Neuropeptide S (rat) leads to the stimulation of adenylate cyclase and increased cAMP synthesis . This activation modulates metabolic flux and influences the levels of various metabolites . Neuropeptide S (rat) also interacts with enzymes such as phosphodiesterases, which regulate cAMP levels and influence metabolic pathways .

Transport and Distribution

Neuropeptide S (rat) is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily localized in the brainstem, where it is synthesized and released by neurons . Neuropeptide S (rat) can diffuse across synaptic clefts and bind to NPSR1 on target cells, facilitating its distribution within the central nervous system . Additionally, Neuropeptide S (rat) can be transported across the blood-brain barrier, allowing it to exert its effects on various brain regions .

Subcellular Localization

Neuropeptide S (rat) exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and can be found in vesicles within neurons . Neuropeptide S (rat) is released from these vesicles upon neuronal activation and binds to NPSR1 on the cell surface . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of Neuropeptide S (rat) to specific cellular compartments .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Neuropeptide S typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified

Industrial Production Methods

Industrial production of Neuropeptide S follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is employed for purification, ensuring the peptide’s high purity and quality .

化学反应分析

Types of Reactions

Neuropeptide S undergoes various chemical reactions, including:

Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents

Major Products

The major products of these reactions include oxidized, reduced, and substituted forms of Neuropeptide S, each with distinct biological activities .

相似化合物的比较

Neuropeptide S is unique compared to other neuropeptides due to its dual role in promoting arousal and reducing anxiety. Similar compounds include:

Corticotropin-releasing factor: Primarily involved in stress responses.

Oxytocin: Known for its role in social bonding and reducing anxiety.

Vasopressin: Involved in water retention and social behaviors

Neuropeptide S stands out due to its specific receptor and distinct behavioral effects, making it a valuable target for therapeutic research .

生物活性

Neuropeptide S (NPS) is a neuropeptide that plays a significant role in various biological activities, particularly in the modulation of arousal, anxiety, and locomotion. This article provides a comprehensive overview of the biological activity of NPS in rats, highlighting its effects on behavior, receptor interactions, and potential therapeutic implications.

Overview of Neuropeptide S

NPS was first identified as the endogenous ligand for the NPS receptor (NPSR), a G-protein-coupled receptor. It is primarily expressed in the brain and has been shown to influence several neurophysiological processes. The primary structure of rat NPS is SFRNGVGTGMKKTSFQRAKS, which is highly conserved across species .

1. Anxiolytic Effects

NPS has been demonstrated to exert significant anxiolytic effects in various animal models. In studies involving intracerebroventricular (i.c.v.) administration of NPS, it was observed that:

- Increased Time in Open Arms : In the elevated plus maze (EPM) test, NPS administration led to a significant increase in the time spent by rats in the open arms, indicating reduced anxiety levels .

- Stress-Induced Hyperthermia : NPS reduced stress-induced hyperthermia, further supporting its anxiolytic properties .

2. Effects on Locomotion and Wakefulness

NPS is associated with increased locomotor activity and wakefulness:

- Hyperlocomotion : Administering NPS resulted in increased locomotor activity in both naive and habituated mice, as well as those sedated with diazepam .

- Reduction in Sleep : NPS administration decreased both REM sleep and slow-wave sleep stages in rats, promoting wakefulness instead .

3. Anti-Aggressive Behavior

Recent studies have highlighted the anti-aggressive properties of NPS:

- Reduction in Aggression : In experiments with Wistar rats bred for high aggression, i.c.v. infusion of NPS significantly reduced aggressive behaviors during resident-intruder tests . This effect appears to be independent of its anxiolytic properties.

NPS exerts its biological effects primarily through its interaction with NPSR. Upon binding to this receptor, NPS activates intracellular signaling pathways that involve phospholipase C (PLC) and cyclic AMP (cAMP), leading to various physiological responses:

- Calcium Mobilization : NPS increases intracellular calcium concentrations, which are crucial for neuronal excitability and neurotransmitter release .

- Neuronal Activation : Studies indicate that NPSR is widely distributed in brain regions associated with anxiety and arousal, including the amygdala and hypothalamus .

Research Findings and Case Studies

属性

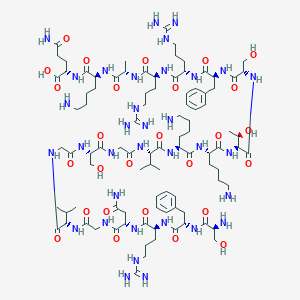

IUPAC Name |

(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H160N34O27/c1-49(2)73(127-71(137)44-111-78(141)65(42-69(101)135)125-84(147)61(31-21-39-110-95(106)107)120-86(149)63(123-77(140)55(99)46-130)40-53-22-9-7-10-23-53)89(152)113-43-70(136)115-66(47-131)79(142)112-45-72(138)128-74(50(3)4)90(153)121-57(27-14-17-35-97)81(144)117-58(28-15-18-36-98)85(148)129-75(52(6)133)91(154)126-67(48-132)88(151)124-64(41-54-24-11-8-12-25-54)87(150)119-60(30-20-38-109-94(104)105)82(145)118-59(29-19-37-108-93(102)103)80(143)114-51(5)76(139)116-56(26-13-16-34-96)83(146)122-62(92(155)156)32-33-68(100)134/h7-12,22-25,49-52,55-67,73-75,130-133H,13-21,26-48,96-99H2,1-6H3,(H2,100,134)(H2,101,135)(H,111,141)(H,112,142)(H,113,152)(H,114,143)(H,115,136)(H,116,139)(H,117,144)(H,118,145)(H,119,150)(H,120,149)(H,121,153)(H,122,146)(H,123,140)(H,124,151)(H,125,147)(H,126,154)(H,127,137)(H,128,138)(H,129,148)(H,155,156)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPBYGCOBLSFSK-HDNLQJMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C95H160N34O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2210.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。